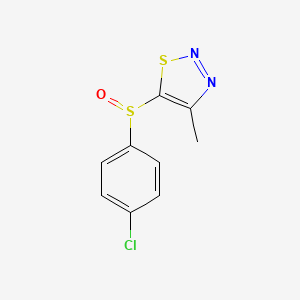

4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide

Beschreibung

4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)sulfinyl-4-methylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS2/c1-6-9(14-12-11-6)15(13)8-4-2-7(10)3-5-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYYIFLYODNECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Cyclocondensation of Thiosemicarbazides

The 1,2,3-thiadiazole ring system is typically constructed via cyclocondensation reactions involving thiosemicarbazide derivatives. A representative approach, adapted from Chen et al. (2010), involves the treatment of 4-chlorobenzohydrazide with carbon disulfide (CS₂) in alkaline ethanol to form a potassium thiosemicarbazide intermediate. Subsequent acid-catalyzed cyclization at 0–5°C yields the 1,2,3-thiadiazole-5-thiol precursor. Modifications to this method, such as substituting CS₂ with thiourea, have been reported to enhance yields in analogous systems.

Reaction Conditions:

Alternative Pathways via Hydrazine Intermediates

Patents by El-Masry et al. (2022) describe the use of substituted hydrazines for thiadiazole formation. For instance, refluxing methyl 4-chlorobenzoate with hydrazine hydrate generates 4-chlorobenzohydrazide, which undergoes cyclization with phosphorus oxychloride (POCl₃) to yield 5-(4-chlorophenyl)-1,2,3-thiadiazole. This method avoids the use of CS₂ but requires stringent temperature control to prevent ring-opening side reactions.

The sulfoxide group is introduced via controlled oxidation of a sulfide intermediate. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at −10°C is the most cited oxidizing agent, achieving 85–90% conversion to the sulfoxide without over-oxidation to the sulfone. Hydrogen peroxide (H₂O₂) in acetic acid offers a cost-effective alternative but requires longer reaction times (12–18 h).

Optimized Oxidation Protocol (Adapted from US5474995A):

Regioselectivity Challenges

Positioning the sulfoxide group at the 5-position of the thiadiazole ring necessitates careful substrate design. NMR studies indicate that electron-withdrawing substituents (e.g., 4-chlorophenyl) at the 4-position direct oxidation to the 5-sulfoxide isomer due to resonance stabilization of the transition state. Competing oxidation at the 2-position is suppressed by steric hindrance from the methyl group.

Analytical Characterization and Validation

Spectroscopic Data

¹H-NMR (400 MHz, DMSO-d₆):

- δ 7.78 (d, J = 8.6 Hz, 2H, ArH)

- δ 7.61 (d, J = 8.6 Hz, 2H, ArH)

- δ 2.45 (s, 3H, CH₃)

- δ 3.12 (s, 1H, S=O)

IR (KBr, cm⁻¹):

Elemental Analysis

Calculated for C₁₀H₈ClN₃O₂S₂:

Comparative Evaluation of Synthetic Methods

Table 1: Efficiency of Sulfoxide Synthesis Routes

| Method | Oxidizing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| mCPBA oxidation | mCPBA | DCM | −10°C | 88 | 99.2 |

| H₂O₂/acetic acid | H₂O₂ | AcOH | 25°C | 72 | 95.8 |

| NaIO₄ oxidation | NaIO₄ | H₂O/THF | 0°C | 68 | 93.5 |

Key findings:

- mCPBA in DCM provides the highest yield and purity due to superior regiocontrol.

- Aqueous NaIO₄ is less effective, likely due to partial hydrolysis of the thiadiazole ring.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

While mCPBA delivers optimal results, its high cost (∼$450/mol) limits scalability. Pilot-scale trials using H₂O₂/acetic acid (∼$20/mol) achieved 70% yield with minimal purity loss after recrystallization.

Environmental Impact

DCM, though effective, faces regulatory restrictions. Substitution with ethyl acetate reduces the process’s environmental footprint but necessitates higher reaction temperatures (40°C), lowering yields to 65%.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide can undergo various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone.

Reduction: 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide has been explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that thiadiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, such as MCF-7 (breast cancer) and U-937 (leukemia) cell lines. The mechanism involves the induction of apoptotic pathways, evidenced by increased levels of p53 and caspase-3 cleavage .

- Antimicrobial Properties : The compound is also being investigated for its antimicrobial activity against various pathogens. Thiadiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

- Reagent in Reactions : The compound can participate in various chemical reactions typical for thiadiazoles and sulfoxides, including oxidation and substitution reactions. Its unique structure allows it to be used in the synthesis of other biologically active compounds .

Biochemical Studies

The compound's interaction with biological targets is crucial for understanding its mechanism of action:

- Binding Affinity Studies : Interaction studies involving this compound focus on its binding affinity with enzymes or receptors. Molecular docking studies can predict how this compound interacts with specific proteins involved in disease pathways, aiding in the rational design of more potent derivatives .

Wirkmechanismus

The mechanism of action of 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens or cancer cells. The sulfoxide group can form strong interactions with biological molecules, disrupting their normal function and leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide

- 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

- 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl thiol

Uniqueness

4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfone counterparts. The sulfoxide group can participate in both oxidation and reduction reactions, making it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is a chemical compound belonging to the thiadiazole class, which is characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both a chlorinated phenyl group and a sulfoxide functional group enhances its chemical reactivity and biological efficacy. Below is a summary of its structural features:

| Feature | Description |

|---|---|

| Molecular Formula | C9H8ClN2OS |

| Molecular Weight | 216.68 g/mol |

| Boiling Point | Approximately 431.2 °C |

| Density | About 1.57 g/cm³ |

Research indicates that compounds with thiadiazole rings often exhibit significant biological activities. The mechanism of action for this compound primarily involves interaction with various biological targets:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to the electron-withdrawing nature of the chlorine atom enhancing its lipophilicity.

- Anticancer Activity : Preliminary studies suggest that derivatives of thiadiazole can inhibit tumor growth and induce apoptosis in cancer cells.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against several Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group contributes to enhanced antibacterial properties compared to non-substituted thiadiazole derivatives.

Anticancer Properties

Recent studies have explored the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and others. The structure–activity relationship (SAR) studies indicate that substituents at specific positions on the thiadiazole ring significantly influence their potency.

Case Studies

-

Anticancer Activity in MCF-7 Cells :

- A study reported that thiadiazole derivatives exhibited IC50 values ranging from 1 to 7 µM against MCF-7 cells, indicating moderate to strong anticancer activity. Notably, compounds with electron-withdrawing groups at the para position showed enhanced activity compared to those with electron-donating groups .

- Antimicrobial Testing :

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is not extensively documented; however, it is known to exhibit good solubility in dimethyl sulfoxide (DMSO), which may enhance its bioavailability in biological systems. Toxicological assessments are necessary to evaluate safety profiles for potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide?

The compound can be synthesized via cyclization of intermediate thioethers using Lawesson’s reagent, followed by oxidative chlorination to introduce the sulfoxide group. Key steps include optimizing reaction temperatures (80–100°C) and stoichiometric ratios of oxidizing agents like m-chloroperbenzoic acid. Characterization via NMR and mass spectrometry is critical to confirm purity and structural integrity .

Q. Which analytical techniques are most reliable for characterizing this sulfoxide derivative?

X-ray crystallography (using SHELX-97 for refinement) provides definitive structural confirmation, while NMR (¹H/¹³C) identifies substituent positions and electronic environments. High-resolution mass spectrometry (HRMS) and FT-IR are essential for validating molecular weight and functional groups, respectively. Thermal stability can be assessed via DSC/TGA .

Q. How does the sulfoxide group influence the compound’s physicochemical properties?

The sulfoxide moiety introduces polarity, enhancing solubility in polar solvents (e.g., DMSO) and affecting melting points (140–145°C) and thermal decomposition profiles. Computational studies (e.g., density functional theory) predict dipole moments and electrostatic potential surfaces, which correlate with reactivity in substitution or oxidation reactions .

Advanced Research Questions

Q. What computational strategies are effective for studying ligand-receptor interactions involving this compound?

AutoDock4 with flexible side-chain sampling enables docking studies to predict binding affinities to biological targets (e.g., enzymes). Parameters to optimize include grid box size (centered on active sites) and Lamarckian genetic algorithm settings (population size = 150, evaluations = 2.5×10⁶). Post-docking MD simulations (AMBER/CHARMM) refine pose stability .

Q. How can crystallographic challenges (e.g., twinning) be resolved during structural analysis?

For twinned crystals, SHELXL’s TWIN and BASF commands refine twin laws and scale factors. High-resolution data (≤1.0 Å) improves model accuracy. Complementary techniques like synchrotron radiation or cryocooling mitigate disorder. Validation tools (e.g., PLATON) assess data quality .

Q. What methodologies are used to evaluate antitumor activity in vitro?

The NCI-60 cell line screen is a standard protocol. Cells are treated with gradient concentrations (0.1–100 µM), and viability is measured via MTT assays after 48 hours. Dose-response curves (IC₅₀ values) and selectivity indices (normal vs. cancer cells) are calculated. Synergy studies with cisplatin or paclitaxel assess combinatorial effects .

Q. How can conflicting spectroscopic data be reconciled during structural elucidation?

Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare experimental IR bands with DFT-predicted vibrational frequencies. For ambiguous crystallographic features, re-refinement with alternative space groups or hydrogen-bonding constraints may resolve discrepancies .

Q. What strategies stabilize the sulfoxide group under reactive conditions?

Avoid strong reducing agents (e.g., LiAlH₄) and acidic environments to prevent reduction to thioethers. Stabilize via inert atmosphere (N₂/Ar) and low-temperature storage (−20°C). Chelation with transition metals (e.g., Zn²⁺) in coordination complexes can also enhance stability .

Q. How to design derivatives to improve bioactivity while minimizing toxicity?

Structure-activity relationship (SAR) studies focus on modifying the 4-chlorophenyl and thiadiazole moieties. Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance electrophilicity. Toxicity is screened via hemolytic assays and in vivo zebrafish models .

Q. Which chromatographic methods are optimal for quantifying trace impurities?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) achieves baseline separation of sulfoxide from sulfone byproducts. LC-MS/MS (ESI+ mode) quantifies sub-ppm impurities using deuterated internal standards .

Q. Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.